4-(3-Chloropropyl)benzoyl chloride
Description
4-(3-Chloropropyl)benzoyl chloride is a benzoyl chloride derivative characterized by a chloropropyl substituent at the para position of the benzene ring. Its molecular structure combines the reactivity of the benzoyl chloride group (–COCl) with the alkyl chloride side chain (–CH₂CH₂CH₂Cl), enabling diverse applications in organic synthesis, particularly as an acylating agent or intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-(3-chloropropyl)benzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2 |
InChI Key |
PEWPLFBTGQXUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The chloropropyl group provides a balance between electron-withdrawing effects (via Cl) and lipophilic character (via the alkyl chain), enhancing solubility in non-polar solvents compared to nitro or trichloromethyl derivatives .
- Bulkier substituents (e.g., –CCl₃) may sterically hinder nucleophilic attacks at the carbonyl carbon, whereas the linear chloropropyl chain minimizes steric interference .
Reactivity in Acylation Reactions
Benzoyl chlorides are widely used in acylations. Substituents critically influence reaction rates and mechanisms:
- This compound: Reacts readily with amines (e.g., pyrazinoyl chloride coupling to form amides in pyridine ).
- 4-Nitrobenzoyl chloride : Faster acylation due to strong electron-withdrawing nitro group activating the carbonyl .
- 4-Methoxybenzoyl chloride : Reduced reactivity in nucleophilic acyl substitution due to electron-donating methoxy group; may require activating agents like EDC/DMAP .
- 4-(Trichloromethyl)benzoyl chloride : Despite strong electron-withdrawing effects, steric hindrance from –CCl₃ may slow reactions compared to chloropropyl derivatives .
Physical Properties
Comparative data (estimated for this compound based on structural analogs):
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | ~30–40 (estimated) | ~250–300 (dec.) | Soluble in CH₂Cl₂, THF |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 48–50 | N/A | Soluble in polar aprotic solvents |
| 4-Nitrobenzoyl chloride | 72–74 | 154 (15 mmHg) | Moderate in water |
| Benzoyl chloride | -1 | 197 | Reacts with water |
Notes:
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